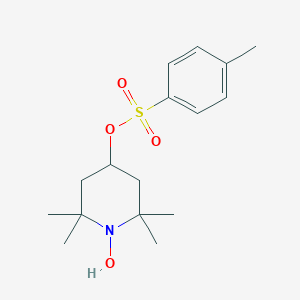

2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl

Description

Properties

IUPAC Name |

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S/c1-12-6-8-14(9-7-12)22(19,20)21-13-10-15(2,3)17(18)16(4,5)11-13/h6-9,13,18H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNPCPMNECAZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C(C2)(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343141 | |

| Record name | 2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42495-21-6 | |

| Record name | 2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,2,6,6-Tetramethyl-4-Piperidinol Intermediate

The preparation of 2,2,6,6-tetramethyl-4-piperidinol serves as a critical precursor for subsequent functionalization. A widely documented method involves the condensation of acetone with ammonia under controlled conditions. In one approach, gaseous ammonia reacts with acetone at elevated pressures (20–100°C) in the presence of calcium chloride as a catalyst . This reaction yields 2,2,6,6-tetramethyl-4-oxopiperidine (triacetonamine), which is subsequently reduced to the corresponding piperidinol.

Reduction of the ketone group in triacetonamine is typically achieved using sodium borohydride or catalytic hydrogenation. For instance, treatment with sodium borohydride in ethanol at reflux conditions converts the oxo group to a hydroxyl group, producing 2,2,6,6-tetramethyl-4-piperidinol as a white crystalline powder . Purification involves recrystallization from water or benzene, with the anhydrous form isolated via dry ether . The hydrochloride salt (m.p. 282–284°C) and formate derivative (m.p. 207°C) are characterized for stability .

Sulfonation with p-Toluenesulfonic Acid

Introducing the toluenesulfonate group requires reacting 2,2,6,6-tetramethyl-4-piperidinol with p-toluenesulfonic acid. A patented method involves dissolving the piperidinol in acetone and adding a stoichiometric equivalent of p-toluenesulfonic acid in ethanol under nitrogen atmosphere . The reaction proceeds at pH 5, with the mixture stirred for 10–24 hours at 15–35°C . Cooling the solution to 0–5°C precipitates the toluenesulfonate salt, which is filtered, washed with acetone, and dried at 50–60°C .

Alternative protocols optimize solvent systems and catalysts. For example, using methanol as a co-solvent with p-toluenesulfonic acid at 68–84°C enhances reaction kinetics, as demonstrated in the synthesis of methyl p-toluenesulfonate derivatives . The mass ratio of reactants to distilled water (1:0.8–1.1) and standing time (4–6 hours) are critical for phase separation and yield .

Purification and Characterization

Post-synthesis purification ensures the removal of unreacted precursors and by-products. For the toluenesulfonate intermediate, vacuum distillation at 0.6–0.64 atm effectively isolates the product . Recrystallization from ethanol/ethyl acetate mixtures achieves >95% purity, as evidenced by melting point consistency (207°C for the formate derivative) .

Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms structural integrity. The piperidinol intermediate exhibits distinct H-NMR signals for the methyl groups (δ 1.1–1.3 ppm) and hydroxyl proton (δ 4.8 ppm) . For the nitroxide radical, electron paramagnetic resonance (EPR) spectroscopy is essential to verify the unpaired electron signal.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for two dominant synthesis pathways:

The condensation route offers scalability but requires stringent control of ammonia flow and pressure . In contrast, direct sulfonation simplifies later stages but depends on high-purity piperidinol inputs .

Emerging Methodologies and Innovations

Recent advancements focus on solvent-free systems and green chemistry principles. One patent describes using gaseous ammonia in acetone at subambient temperatures (-15 to +15°C) to improve triacetonamine yield while reducing energy consumption . Additionally, integrating antioxidants (e.g., butylated hydroxytoluene) during sulfonation minimizes radical degradation prior to the oxidation step .

Catalytic innovations, such as employing acidic ion-exchange resins instead of mineral acids, show promise for toluenesulfonate esterification . These resins facilitate easier separation and reuse, aligning with sustainable manufacturing goals.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into other derivatives.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonate derivatives, while substitution reactions can produce a variety of functionalized piperidinooxyl compounds .

Scientific Research Applications

2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl has several scientific research applications, including:

Chemistry: Used as a stable radical in various chemical reactions and studies.

Biology: Employed in biological assays and experiments due to its stability and reactivity.

Medicine: Investigated for potential therapeutic applications and as a tool in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl involves its ability to act as a stable radical. This property allows it to participate in various chemical reactions, including electron transfer processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Antioxidant Activity

Piperidine nitroxides are widely studied for their antioxidative properties. A key study () ranked the antioxidant activity of 4-substituted TMP derivatives as follows:

- High activity: Bis-(4-amino-TEMPO) (4-BIS-Tempo) and 4-azido-TEMPO (4-N₃-Tempo).

- Moderate activity: 4-sulfonate-TEMPO (4-S-Tempo), 4-amino-TEMPO (4-NH₂-Tempo).

- Lower activity : 4-acetate-TEMPO (4-A-Tempo) and 4-benzoate-TEMPO (4-B-Tempo).

The target compound, 4-S-Tempo (4-sulfonate-TEMPO), shares structural similarities with 2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl. The sulfonate group improves water solubility but reduces radical scavenging efficiency compared to amino or azido substituents . In contrast, Tempol (4-hydroxy-TEMPO, CAS: 2226-96-2), a hydroxyl-substituted analog, exhibits superior antioxidant activity due to the electron-donating hydroxyl group, which stabilizes the nitroxide radical .

Table 1: Antioxidant Activity Ranking of 4-Substituted TMP Derivatives

Physicochemical Properties and Solubility

The toluenesulfonate group in the target compound increases polarity and solubility in organic solvents compared to non-polar derivatives like 2,2,6,6-tetramethyl-4-piperidyl stearate (CAS: N/A), a long-chain ester used as a light stabilizer in polymers . In contrast, 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy (CAS: 35203-66-8) features a methylsulfonyloxy group, which further enhances electrophilicity and reactivity in substitution reactions .

Table 2: Physicochemical Comparison of TMP Derivatives

Research Findings and Data Tables

Table 3: Market and Production Insights for TMP Derivatives (2022 Data)

| Parameter | 2,2,6,6-Tetramethyl-4-piperidinol (Precursor) | 4-Hydroxy-TEMPO (Tempol) |

|---|---|---|

| Global Market Value (2022) | $52 million | $28 million |

| Primary Application | Pharmaceuticals, bleaching agents | Biomedical research |

| Key Producer | Wanxing Chemical | Sigma-Aldrich |

| Reference |

Biological Activity

Introduction

2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl (often abbreviated as TEMPOL-TS) is a nitroxide radical compound that has garnered attention in various fields of research due to its unique biological properties. This article delves into the biological activity of TEMPOL-TS, examining its mechanisms of action, applications in therapeutic contexts, and relevant case studies.

Chemical Structure and Properties

TEMPOL-TS is characterized by the presence of a piperidine ring with a sulfonate group attached to a toluene moiety. The molecular formula is , and it has a molecular weight of approximately 293.4 g/mol. The compound is soluble in polar solvents like water and ethanol, which facilitates its use in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₂S |

| Molecular Weight | 293.4 g/mol |

| Solubility | Water, Ethanol |

| Appearance | White crystalline powder |

| Melting Point | Not specified |

Antioxidant Properties

TEMPOL-TS exhibits significant antioxidant activity. As a nitroxide radical, it can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. Studies have shown that TEMPOL-TS can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Cytoprotective Effects

Research indicates that TEMPOL-TS has cytoprotective effects against various forms of cellular stress. For instance, it has been demonstrated to protect neuronal cells from oxidative damage induced by glutamate toxicity . This protective mechanism is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

Anti-inflammatory Activity

TEMPOL-TS also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

1. Neuroprotection in Ischemic Injury

A study investigated the effects of TEMPOL-TS on ischemic brain injury in animal models. The results indicated that administration of TEMPOL-TS significantly reduced infarct size and improved neurological outcomes post-ischemia. The mechanism was attributed to its ability to mitigate oxidative stress and inflammation during the reperfusion phase .

2. Cardiovascular Applications

Another research effort focused on the cardiovascular protective effects of TEMPOL-TS. In hypertensive rats, TEMPOL-TS treatment led to reduced blood pressure and improved endothelial function. This effect was linked to enhanced nitric oxide availability and reduced oxidative stress within vascular tissues .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions. For example:

- Solvent Selection : Acetone is commonly used to enhance solubility and reaction kinetics due to its polarity .

- Catalysts : Transition-metal catalysts or bases may optimize yield, though specific choices depend on the substituent reactivity (e.g., toluenesulfonate vs. phosphoranylidene groups in analogous compounds) .

- Purification : Column chromatography or recrystallization is recommended to isolate the stable nitroxide radical while minimizing byproducts .

Q. How is this compound characterized to confirm its structure and stability?

- Methodological Answer :

- Spectroscopy : Use and NMR to verify the piperidine ring and toluenesulfonate group. ESR spectroscopy confirms the presence of the nitroxide radical, critical for spin-labeling applications .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and functional group integrity .

- Stability Tests : Monitor degradation under UV light or varying pH using UV-Vis spectroscopy, referencing protocols for similar TEMPO derivatives .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under different pH conditions be resolved?

- Methodological Answer :

- Controlled Experiments : Design pH-dependent stability assays (e.g., incubate the compound in buffers ranging from pH 3–10) and track radical persistence via ESR .

- Data Normalization : Account for solvent effects (e.g., acetone vs. aqueous buffers) by replicating conditions from prior studies .

- Theoretical Modeling : Use computational chemistry (DFT) to predict protonation states of the nitroxide moiety and correlate with experimental stability trends .

Q. What advanced catalytic applications exist for this compound in oxidation reactions?

- Methodological Answer :

- Alcohol Oxidation : The nitroxide radical can act as a mediator in TEMPO-like catalytic systems. For example, in the presence of bleach (NaClO), it may oxidize primary alcohols to aldehydes. Optimize catalyst loading (e.g., 1–5 mol%) and co-oxidants .

- Mechanistic Studies : Use -labeling experiments to trace oxygen transfer pathways or EPR spin-trapping to identify transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.